5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Chemistry
The exploration of pyrrolo[2,3-b]pyridine chemistry has a rich history, with early investigations focused on the isolation and characterization of natural products containing this core structure. Over the decades, advancements in synthetic organic chemistry have led to the development of numerous methods for the construction and functionalization of the pyrrolo[2,3-b]pyridine ring system. These synthetic innovations have been instrumental in enabling the systematic exploration of the chemical space around this scaffold, paving the way for the discovery of novel compounds with tailored properties.
Fundamental Significance of the Pyrrolo[2,3-b]pyridine Core in Organic and Medicinal Chemistry
The significance of the pyrrolo[2,3-b]pyridine core in medicinal chemistry is underscored by its role as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The unique electronic and steric properties of the 7-azaindole (B17877) ring system allow it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility has led to the development of a wide range of therapeutic agents, including kinase inhibitors for the treatment of cancer. juniperpublishers.com
Overview of "5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine" within Fused Heterocyclic Systems
This compound is a derivative of the parent pyrrolo[2,3-b]pyridine core, featuring a methoxy (B1213986) group at the 5-position and a nitro group at the 3-position. These substituents are expected to significantly influence the electronic properties and reactivity of the heterocyclic system. The methoxy group, an electron-donating group, increases the electron density of the pyridine (B92270) ring, while the nitro group, a strong electron-withdrawing group, deactivates the pyrrole (B145914) ring towards electrophilic substitution and activates it towards nucleophilic attack.
Basic information for this compound is available from various chemical suppliers and databases. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| CAS Number | 1190322-31-6 |
| Appearance | Solid |
This data is compiled from publicly available sources and may vary between suppliers.
Current Research Landscape and Emerging Trends in Pyrrolo[2,3-b]pyridine Systems
Current research on pyrrolo[2,3-b]pyridine systems continues to be a vibrant area of investigation. A major focus remains on the development of novel kinase inhibitors for oncology. rsc.org Furthermore, there is growing interest in the application of these scaffolds in other therapeutic areas, including neurodegenerative diseases and infectious diseases. Emerging trends include the use of modern synthetic methodologies, such as C-H activation and photoredox catalysis, to access novel derivatives with improved potency and selectivity. Additionally, computational and cheminformatics approaches are increasingly being employed to guide the design of new pyrrolo[2,3-b]pyridine-based compounds with desired biological activities.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-6-7(11(12)13)4-10-8(6)9-3-5/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOADKSXOIMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Advanced Derivatives
Classic Annulation Reactions for the Pyrrolo[2,3-b]pyridine Core
The formation of the 7-azaindole (B17877) ring system is a foundational step in the synthesis of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. Several classical indole (B1671886) syntheses have been adapted for this purpose, each with distinct advantages and challenges stemming from the electronic nature of the pyridine (B92270) ring.
Modified Madelung Synthesis Approaches
The Madelung synthesis, a thermal, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines, represents a direct method for indole formation. wikipedia.org In its adaptation for the 7-azaindole core, the required precursor is an N-acylated 2-amino-3-methylpyridine (B33374) derivative. For instance, the cyclization of 2-formamido-3-picoline has been shown to yield the parent 7-azaindole. researchgate.net
The primary challenge of the traditional Madelung synthesis is the requirement of harsh reaction conditions, including strong bases like sodium or potassium alkoxides and high temperatures (200–400 °C), which can limit its applicability with sensitive functional groups. wikipedia.org Modern modifications aim to mitigate these conditions. These approaches often involve using potent, non-nucleophilic bases like lithium diisopropylamide (LDA) or other alkali metal amides at lower temperatures to facilitate the initial deprotonation and subsequent cyclization. researchgate.net
Table 1: Comparison of Madelung Synthesis Conditions
| Method | Precursor | Base | Temperature | Key Feature |
|---|---|---|---|---|
| Classic Madelung | N-(3-methylpyridin-2-yl)formamide | Sodium Ethoxide | High (e.g., 250 °C) | High-temperature thermal cyclization. wikipedia.org |
| Modified Madelung | N-Acyl-2-amino-3-methylpyridine | LDA / Alkali Amides | Lower (e.g., -40 to 25 °C) | Milder conditions, better functional group tolerance. researchgate.net |
Fischer Indole Synthesis Adaptations for Azaindoles
The Fischer indole synthesis is one of the most versatile methods for constructing indole rings, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. However, its direct application to the synthesis of azaindoles is often challenging. The electron-deficient character of the pyridine ring can impede the key researchgate.netresearchgate.net-sigmatropic rearrangement step of the reaction mechanism. rsc.org
To overcome this limitation, a critical adaptation involves the use of pyridylhydrazine precursors bearing electron-donating groups (EDGs). These substituents increase the electron density of the pyridine ring, thereby facilitating the cyclization process and leading to reasonable yields. rsc.org The strategic placement of an EDG, such as a methoxy (B1213986) or alkylthio group, on the pyridine-derived hydrazine (B178648) is therefore a common and effective strategy for the synthesis of substituted 7-azaindoles via the Fischer route.
Reissert-Type Syntheses and Analogous Strategies
The Reissert indole synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization with zinc in acetic acid to form the indole-2-carboxylic acid. wikipedia.org While less common than the Madelung or Fischer approaches for azaindoles, Reissert-type strategies are nonetheless viable. researchgate.netrsc.org The analogous starting material for a 7-azaindole synthesis would be a 2-nitro-3-methylpyridine derivative.
More advanced strategies, such as the Reissert-Henze reaction, have been incorporated into efficient one-pot syntheses of substituted 7-azaindoles. This particular method utilizes an intramolecular transformation of an acyloxy group from an N-carbamoyloxypyridinium salt as the pivotal step, showcasing a modern evolution of the classical Reissert concept. researchgate.net
Strategic Introduction and Functionalization of Substituents
Following the construction of the 7-azaindole core, the synthesis of this compound requires the specific and controlled introduction of the methoxy and nitro functional groups. This is typically achieved through a sequence of functionalization reactions on a pre-formed azaindole skeleton.
Regioselective Nitration at the Pyrrole (B145914) Moiety (C-3 Position)
The pyrrole ring of the 7-azaindole system is electron-rich compared to the pyridine moiety and is thus susceptible to electrophilic substitution. The C-3 position is the most nucleophilic site and is overwhelmingly favored during electrophilic attack. The nitration of 1H-pyrrolo[2,3-b]pyridines occurs predominantly at this C-3 position.
To synthesize the target compound, the direct precursor, 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is subjected to nitration. This reaction is typically carried out using standard nitrating agents, such as nitric acid in a suitable medium like sulfuric acid or acetic anhydride (B1165640). The reaction proceeds with high regioselectivity to yield the 3-nitro derivative.
Table 2: Representative Nitration Reaction
| Starting Material | Reagents | Position of Nitration | Product |
|---|
Installation of the Methoxy Group at the Pyridine Moiety (C-5 Position)
The introduction of the methoxy group at the C-5 position is a critical step that is often accomplished by building the azaindole ring and then performing late-stage functionalization. A documented synthetic route involves the initial bromination of the 7-azaindole core at the C-5 position, followed by a nucleophilic substitution to install the methoxy group. google.com
A plausible synthetic sequence begins with the parent 7-azaindole, which is first brominated to produce 5-bromo-1H-pyrrolo[2,3-b]pyridine. This brominated intermediate can then be converted to the desired 5-methoxy precursor. This transformation is typically achieved via a nucleophilic aromatic substitution reaction using sodium methoxide, often facilitated by a copper catalyst. google.com This methodical approach ensures the correct placement of the methoxy group prior to the final nitration step.
N-1 Alkylation and Protective Group Manipulation
The pyrrole nitrogen (N-1) of the this compound scaffold is a key site for synthetic modification. Its functionalization through alkylation or the introduction of protecting groups is a critical step for modulating the compound's properties and enabling further selective reactions at other positions.
N-1 Alkylation: Direct alkylation of the 7-azaindole core often presents a regioselectivity challenge, as reactions can occur at either the pyrrole nitrogen (N-1) or the pyridine nitrogen (N-7). However, in the 1H-pyrrolo[2,3-b]pyridine tautomer, the N-1 position is the typical site of deprotonation and subsequent alkylation. The choice of base and solvent is crucial for achieving high selectivity. For related heterocyclic systems like indazoles, conditions such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have been shown to provide excellent N-1 selectivity. beilstein-journals.org This approach is applicable to the this compound core for introducing a variety of alkyl or functionalized side chains.
Protective Group Manipulation: To prevent unwanted reactions at the N-1 position during subsequent synthetic steps, the installation of a protecting group is a common strategy. The choice of protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its eventual removal.
Commonly used protecting groups for the pyrrole nitrogen include:
Sulfonyl groups: Groups like tosyl (Ts) or benzenesulfonyl are frequently used due to their strong electron-withdrawing nature, which can also modify the reactivity of the pyrrole ring. researchgate.net
Silyl (B83357) groups: Bulky silyl groups such as triisopropylsilyl (TIPS) can be employed for protection and are typically removed under fluoride-mediated conditions.
Carbamates: tert-Butoxycarbonyl (Boc) is another standard protecting group, removable under acidic conditions.
Alkoxymethyl ethers: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is particularly useful as it is stable to a wide range of conditions but can be selectively removed, often using fluoride (B91410) ions or strong acid. ntnu.no Its application has been documented in the synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. ntnu.no
Conversely, deprotection is the final step to unveil the N-H functionality. For instance, a tert-butyl protecting group has been successfully removed from a pyrrolopyridine scaffold using 60% sulfuric acid, allowing for subsequent glycosylation. enamine.net The successful manipulation of these groups is essential for multi-step syntheses involving the this compound framework.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents onto the this compound skeleton. These reactions typically require a halogenated precursor (e.g., chloro, bromo, or iodo derivatives) at the desired position of substitution.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly effective for introducing aryl and heteroaryl moieties onto the pyrrolo[2,3-b]pyridine core.
A key challenge is achieving regioselectivity when multiple halides are present. Research on a related 2-iodo-4-chloropyrrolopyridine intermediate demonstrated that a chemoselective Suzuki-Miyaura coupling could be achieved at the more reactive C-2 iodo position, leaving the C-4 chloro position intact for subsequent functionalization. ntnu.no This principle can be applied to a suitably halogenated derivative of this compound. The choice of catalyst, ligand, and base is critical for optimizing yield and selectivity. nih.gov
| Entry | Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Conditions | Product | Yield (%) | Ref |
| 1 | 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-dioxane/H₂O, 100°C | 4-chloro-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridine | 75 | ntnu.no |
| 2 | 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-dioxane/H₂O, 100°C | 4-chloro-2-(4-methoxyphenyl)-1-SEM-pyrrolo[2,3-b]pyridine | 68-71 | ntnu.no |
| 3 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O, µW, 135°C | 3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 88 | nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide and an amine. This reaction is invaluable for synthesizing derivatives of this compound bearing amino substituents, which are common in pharmacologically active molecules.
Following a selective Suzuki coupling at C-2, a 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine can undergo a Buchwald-Hartwig amination at the C-4 position. ntnu.no The success of this reaction often depends on the choice of palladium precatalyst and ligand, with bulky, electron-rich phosphine (B1218219) ligands like RuPhos being particularly effective. ntnu.no It has been noted that masking the pyrrole N-H is essential for the success of this transformation. ntnu.no
| Entry | Halide Substrate | Amine | Catalyst / Ligand | Base | Conditions | Product | Yield (%) | Ref |
| 1 | 4-chloro-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene, 110°C | 4-(N-benzylmethylamino)-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridine | 74 | ntnu.no |
| 2 | 5-(6-chloropyridin-3-yl)-1-SEM-pyrrolo[2,3-d]pyrimidine | Pyridin-3-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-dioxane, 110°C | 5-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-1-SEM-pyrrolo[2,3-d]pyrimidine | 72 | mdpi.com |
Other Palladium-Catalyzed Coupling Strategies
Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed methods can be used to functionalize the 7-azaindole nucleus. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl substituents. This reaction has been used in the synthesis of 5-nitro-7-azaindole from 2-amino-3-iodo-5-nitropyridine and trimethylsilylacetylene, followed by a copper-catalyzed cyclization. nih.govacs.org The resulting alkynyl group can then be used in further transformations, such as click chemistry to form triazoles.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, and the Stille coupling , which uses organostannane reagents, are also well-established methods for C-C bond formation on the 7-azaindole scaffold. atlanchimpharma.com For instance, a Stille reaction between a 3-trimethylstannyl-7-azaindole and a chloroindolylmaleimide derivative has been reported. atlanchimpharma.com These reactions expand the toolbox available for creating diverse derivatives of this compound.
Cascade and Multicomponent Reaction Approaches for Pyrrolo[2,3-b]pyridine Synthesis
While cross-coupling reactions modify a pre-existing pyrrolo[2,3-b]pyridine core, cascade and multicomponent reactions (MCRs) offer efficient strategies for constructing the bicyclic scaffold itself from simpler starting materials. These approaches are highly convergent, forming multiple bonds in a single operation and rapidly building molecular complexity.
A notable example that leads to a related structure involves a Sonogashira coupling followed by an intramolecular cyclization. The reaction between 2-amino-3-iodo-5-nitropyridine and a terminal alkyne, followed by a copper- or palladium-catalyzed cyclization, constitutes a cascade process to form the 5-nitro-1H-pyrrolo[2,3-b]pyridine ring system. nih.govacs.org This strategy could be adapted by starting with a 2-amino-5-methoxy-3-halopyridine to build the 5-methoxy variant of the scaffold.
Another powerful strategy is the Larock indole synthesis, which has been adapted for azaindoles. This palladium-catalyzed heteroannulation of internal alkynes with ortho-halo anilines (or in this case, ortho-halo aminopyridines) can generate substituted pyrrolo[2,3-b]pyridines in a single step. nih.gov Although yields can be moderate, the method provides direct access to functionalized cores.
Stereoselective Synthesis and Enantiomeric Purity Considerations
The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not relevant to the preparation of the core compound itself.
However, stereochemistry becomes a critical consideration when synthesizing derivatives that incorporate one or more chiral centers. Chirality can be introduced in several ways:
Alkylation with Chiral Reagents: N-1 alkylation of the pyrrole nitrogen with a chiral alkyl halide would generate a pair of diastereomers if another chiral center is present, or a single enantiomerically enriched product if the starting material is achiral.
Attachment of Chiral Side Chains: Using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach substituents that already contain stereocenters is a common and straightforward method for creating chiral derivatives.
Atropisomerism: In some cases, bulky substituents at certain positions of the arylpyridine framework can lead to hindered rotation around a single bond, creating stable, non-interconverting rotational isomers known as atropisomers. This phenomenon has been observed in Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids and highly substituted pyridines, leading to axially chiral products. nih.gov
When chiral derivatives are synthesized as a racemic mixture, chiral chromatography or resolution techniques are required to separate the enantiomers. Assessing enantiomeric purity is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or shift agents. For any chiral derivative of this compound intended for biological applications, control over stereochemistry and enantiomeric purity would be paramount.
Process Chemistry Innovations for Scalable Synthesis
The industrial-scale synthesis of this compound and its derivatives necessitates methodologies that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Process chemistry innovations have focused on optimizing reaction conditions, minimizing hazardous reagents, and developing streamlined downstream processing. A key strategy involves a multi-step synthesis that can be performed on a large scale without the need for chromatographic purification.
A plausible and scalable synthetic approach to this compound can be extrapolated from the successful multi-kilogram synthesis of the structurally similar compound, 5-nitro-7-azaindole. This analogous process provides a robust framework for the large-scale production of the target molecule. The proposed scalable synthesis can be envisioned in two main stages: the synthesis of the precursor 5-methoxy-1H-pyrrolo[2,3-b]pyridine, and its subsequent nitration.
Scalable Synthesis of the Precursor: 5-methoxy-1H-pyrrolo[2,3-b]pyridine
While 5-methoxy-1H-pyrrolo[2,3-b]pyridine is commercially available, for a truly scalable and cost-effective process, an in-house synthesis is often preferred. Drawing parallels from the synthesis of 5-nitro-7-azaindole, a potential scalable route to 5-methoxy-1H-pyrrolo[2,3-b]pyridine could start from a readily available substituted aminopyridine. The key steps would likely involve:
Halogenation: Introduction of a halogen, typically iodine, at the 3-position of a suitable 2-amino-5-methoxypyridine (B21397) derivative.
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with a protected acetylene (B1199291) derivative, such as trimethylsilylacetylene.
Cycloisomerization: A final ring-closing step to form the pyrrolo[2,3-b]pyridine core. Innovations in this area have led to the development of metal-free cycloisomerization conditions, which are highly desirable for large-scale pharmaceutical manufacturing to avoid metal contamination in the final product.
Innovations in the Nitration Step
The nitration of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine precursor is a critical step. The electron-donating methoxy group at the 5-position activates the pyrrolo[2,3-b]pyridine ring system towards electrophilic substitution, with the nitro group being directed predominantly to the 3-position of the pyrrole ring.
Traditional nitration methods often employ harsh and hazardous reagents like fuming nitric acid and concentrated sulfuric acid. These conditions can lead to safety concerns, particularly on a large scale, due to the highly exothermic nature of the reaction and the potential for runaway reactions.
Process chemistry innovations have focused on developing milder and more controlled nitration protocols. These include:
Use of Milder Nitrating Agents: Exploring alternatives to the standard mixed acid system, such as nitric acid in acetic anhydride or other organic solvents, can offer better control over the reaction.
Flow Chemistry: Continuous flow reactors provide significant advantages for highly exothermic reactions like nitration. The small reaction volumes and high surface-area-to-volume ratios in these reactors allow for efficient heat dissipation, precise temperature control, and improved safety. This technology also allows for rapid optimization of reaction conditions and can be readily scaled by extending the operation time or by using multiple reactors in parallel.
Optimized Reaction Parameters: Careful optimization of parameters such as reaction temperature, addition rates of reagents, and solvent choice is crucial for a safe and efficient scalable process.
Detailed Research Findings and Data
The following data tables illustrate the potential process parameters for a scalable synthesis, based on the established synthesis of 5-nitro-7-azaindole and general principles of process chemistry.
| Step | Starting Material | Reagents and Solvents | Key Parameters | Typical Yield | Scale |
|---|---|---|---|---|---|
| 1. Iodination | 2-Amino-5-methoxypyridine | Iodine, Potassium Iodide, Sulfuric Acid | Temperature: 80-90 °C, Time: 12-16 h | 85-90% | Multi-kilogram |
| 2. Sonogashira Coupling | 3-Iodo-2-amino-5-methoxypyridine | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, DMF | Temperature: 60-70 °C, Time: 4-6 h | 90-95% | Multi-kilogram |
| 3. Cycloisomerization | 2-Amino-5-methoxy-3-(trimethylsilylethynyl)pyridine | Morpholine, Water | Temperature: 90-100 °C, Time: 24 h | 85-90% | Multi-kilogram |
| Method | Starting Material | Nitrating Agent and Solvent | Key Parameters | Typical Yield | Advantages for Scalability |
|---|---|---|---|---|---|
| Batch Process | 5-methoxy-1H-pyrrolo[2,3-b]pyridine | Nitric Acid, Acetic Anhydride | Temperature: -5 to 0 °C, Controlled addition | 80-85% | Milder conditions than mixed acid |
| Flow Chemistry | 5-methoxy-1H-pyrrolo[2,3-b]pyridine | Nitric Acid, Sulfuric Acid (in a suitable solvent) | Precise temperature control, Short residence time | >90% | Enhanced safety, Improved heat transfer, Easy scale-up |
The development of such scalable and robust synthetic routes is crucial for the advancement of medicinal chemistry programs that rely on this compound as a key building block. These process chemistry innovations ensure a reliable and safe supply of this important intermediate for the synthesis of advanced derivatives.
Molecular Interactions and Mechanistic Studies of 5 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives
Enzyme Target Modulation and Inhibition Mechanisms
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine framework have emerged as potent inhibitors of several key enzyme families, particularly protein kinases. Their mechanism of action often involves direct interaction with the enzyme's active site, leading to a perturbation of its catalytic function.
Investigations of Kinase Inhibition Profiles (e.g., Cdc7, MARK4, FGFR, AAK1, mTOR, PI3K, CSF1R, ALK)
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has allowed for the development of inhibitors targeting a wide range of protein kinases, many of which are implicated in oncogenesis and other diseases. Structure-activity relationship (SAR) studies have led to the optimization of these compounds, yielding derivatives with high potency and, in some cases, notable selectivity.
Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of this kinase. Through chemical modifications, a potent ATP mimetic inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], was developed with an IC50 value of 7 nM. researchgate.netnih.gov
Fibroblast Growth Factor Receptor (FGFR): Abnormal signaling through FGFRs is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.gov One notable compound, designated 4h, exhibited strong, nanomolar-level inhibition against multiple isoforms in the FGFR family. nih.govrsc.org
Adaptor Associated Kinase 1 (AAK1): AAK1 is a protein kinase involved in clathrin-mediated endocytosis, a process hijacked by some viruses. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent AAK1 inhibitors, which have demonstrated antiviral activity.
PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. While specific data on 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is limited, related heterocyclic compounds containing the pyrrolopyridine moiety have been developed as dual PI3K/mTOR inhibitors.
Colony-Stimulating Factor 1 Receptor (CSF1R): The 1H-pyrrolo[2,3-b]pyridine skeleton is a core component of Pexidartinib, a known CSF1R inhibitor. acs.org Further research has led to the development of new derivatives, with compounds like N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine showing potent, low-nanomolar enzymatic activity against CSF1R. nih.govresearchgate.netmdpi.com
Anaplastic Lymphoma Kinase (ALK): While not the primary focus of most studies on this scaffold, some 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for ALK inhibition, demonstrating moderate activity.
Data on the inhibition of MARK4 by these specific derivatives is not prominently available in the reviewed literature.
| Kinase Target | Derivative Type | Reported Potency (IC50) | Reference |
|---|---|---|---|
| Cdc7 | Thiazolone-substituted 1H-pyrrolo[2,3-b]pyridine | 7 nM | nih.gov |
| FGFR1 | Substituted 1H-pyrrolo[2,3-b]pyridine (Compound 4h) | 7 nM | nih.gov |
| FGFR2 | Substituted 1H-pyrrolo[2,3-b]pyridine (Compound 4h) | 9 nM | nih.gov |
| FGFR3 | Substituted 1H-pyrrolo[2,3-b]pyridine (Compound 4h) | 25 nM | nih.gov |
| CSF1R | Pyrrolopyrimidine-based analogue | Low nanomolar | nih.gov |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 11i) | 3.0 nM | researchgate.netnih.gov |
Elucidation of Specific Binding Sites and Interaction Modes with Protein Targets
The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives is rooted in their specific molecular interactions within the ATP-binding pocket of the target kinase. The core scaffold frequently acts as a "hinge-binder," a critical interaction for kinase inhibition.
FGFR1: Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two crucial hydrogen bonds with the hinge region of the FGFR1 kinase domain. nih.gov Specifically, it interacts with the backbone carbonyl of glutamate (B1630785) (E562) and the backbone NH of alanine (B10760859) (A564). nih.gov Additional stability is conferred by π–π stacking interactions between a substituted phenyl ring on the inhibitor and a phenylalanine residue (F489) in the active site. nih.gov
CSF1R: The binding mode is similar in CSF1R. The pyrrolo[2,3-b]pyridine skeleton of inhibitors like Pexidartinib is situated in the hinge region, forming key hydrogen bonds with the backbone of cysteine (Cys666) and glutamate (Glu664). acs.org In a related, highly selective pyrrolo[2,3-d]pyrimidine inhibitor, the pyrrole (B145914) NH was found to donate a hydrogen bond to the Cys666 carbonyl oxygen, while a pyrimidine (B1678525) nitrogen accepted a hydrogen bond from the Cys666 backbone NH. nih.govacs.org These interactions anchor the inhibitor in the active site.
Cdc7 Kinase: Although specific residue interactions are less detailed in the available literature, derivatives are described as ATP mimetic inhibitors, strongly indicating that they occupy the ATP-binding pocket and interact with the kinase hinge region in a manner that precludes the binding of the natural substrate, ATP. researchgate.netnih.gov
Mechanistic Studies of Enzyme Catalysis Perturbation
The primary mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives inhibit kinase activity is through competitive inhibition with respect to ATP. nih.govnih.gov By occupying the ATP-binding site, these small molecules prevent the kinase from binding ATP, thereby blocking the phosphotransfer reaction that is central to its catalytic function.
These compounds mimic the adenine (B156593) portion of ATP, and their interaction with the hinge region is a hallmark of this inhibitory mechanism. nih.gov Depending on the specific derivative and the conformation of the kinase it binds to (active "DFG-in" or inactive "DFG-out"), they can be classified as Type I or Type II inhibitors. For instance, certain highly selective pyrrolopyrimidine inhibitors of CSF1R were found to preferentially bind to the inactive "DFG-out" conformation, which can contribute to their selectivity. nih.govacs.org This perturbation of the catalytic cycle effectively shuts down the downstream signaling pathways regulated by the kinase.
Substrate Scope Analysis of Nitrile Reductase QueF with Pyrrolopyridines
Nitrile reductase QueF is an enzyme that catalyzes the reduction of a nitrile to a primary amine in the biosynthesis of queuosine. nih.gov Its natural substrate is 2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (preQ0). nih.govresearchgate.net To evaluate its potential for biocatalytic applications, studies have been conducted to determine its substrate scope.
Research involving the screening of various structural analogues of the natural substrate, preQ0, has shown that the QueF enzyme from Escherichia coli has a high degree of substrate specificity. nih.govresearchgate.net Screenings with simple nitrile structures showed little to no conversion, indicating that the complex heterocyclic core of the natural substrate is critical for recognition and catalysis. nih.gov While direct studies testing this compound as a substrate for QueF are not available, the existing evidence on related analogues suggests that it is unlikely to be an efficient substrate due to the enzyme's stringent structural requirements. nih.gov
Nucleic Acid Interaction Mechanisms
Beyond enzyme inhibition, certain derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their ability to interact directly with nucleic acids, presenting an alternative mechanism for their biological activity.
Intercalative Binding with DNA (e.g., Calf Thymus DNA)
Studies have demonstrated that some novel 1H-pyrrolo[2,3-b]pyridine analogues can directly interact with DNA. One investigation revealed that a specific, active derivative could efficiently intercalate into calf thymus (CT)-DNA. nih.gov This mode of binding involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix. The formation of this stable drug-DNA complex is thought to be capable of blocking DNA replication, which could contribute to the observed antiproliferative activity of the compound. nih.gov This finding suggests that, for certain derivatives, DNA can be a direct molecular target.
Effects on DNA Replication and Transcription Processes
Direct studies detailing the effects of this compound on DNA replication and transcription are not extensively documented. However, the general class of pyrrole and pyridine-containing compounds has been investigated for DNA interactions. For instance, certain derivatives are designed to inhibit proteins central to DNA repair and replication, such as RAD51, which is crucial for homologous recombination, a key DNA double-strand break repair pathway. nih.gov Inhibition of such proteins can sensitize cancer cells to DNA-damaging therapies. nih.gov The development of small molecules that disrupt these processes is an active area of research, suggesting that the pyrrolo[2,3-b]pyridine scaffold could be modified to target these pathways.
Interactions with RNA Structures and Ribonucleoprotein Complexes
The interaction of this compound derivatives with RNA structures is an emerging area of interest. While specific binding studies on this exact compound are not available, research into related heterocyclic molecules shows that they can target RNA. Principles of RNA-small molecule interactions are being actively investigated, with studies identifying that features like hairpin loops can be specific binding motifs for small molecules. Understanding these interactions is crucial as targeting RNA with small molecules presents a promising therapeutic strategy.
Cellular Pathway Perturbation Studies
Inhibition of Tubulin Polymerization and Microtubule Dynamics
Derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. tandfonline.com These compounds disrupt the dynamic nature of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. tandfonline.com One potent derivative, compound 10t , was found to disrupt microtubule dynamics at a concentration of 0.12 μM. tandfonline.com This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. tandfonline.com Molecular modeling has shown that these compounds can form hydrogen bonds with key residues in the colchicine-binding site of tubulin, such as Thrα179 and Asnβ349, explaining their potent inhibitory activity. tandfonline.com
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 | tandfonline.com |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | SGC-7901 | 0.18 | tandfonline.com |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | MCF-7 | 0.21 | tandfonline.com |
Molecular Mechanisms Underlying Cell Proliferation Regulation and Apoptosis Induction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of potent inhibitors of various protein kinases that are crucial for cell proliferation signaling pathways. nih.govnih.govacs.org Derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), and Cyclin-Dependent Kinase 8 (CDK8), leading to significant anti-proliferative effects in cancer cells. nih.govnih.govacs.org
For example, compound 4h , a potent FGFR inhibitor, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govrsc.org Another derivative, 16h , exhibited excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cell lines. nih.gov Mechanistic studies revealed that compound 16h promotes apoptosis in A549 cells and effectively arrests the cell cycle in the G0/G1 phase. nih.gov Similarly, a CDK8 inhibitor based on this scaffold was found to induce cell cycle arrest in the G2/M and S phases in colorectal cancer cells. acs.org The induction of apoptosis by these compounds is often mediated through the regulation of key apoptotic proteins. Studies on related heterocyclic compounds have demonstrated inhibition of the anti-apoptotic protein Bcl-2 and induction of the pro-apoptotic protein Bax.
| Compound | Target Cell Line | Anti-proliferative IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 16h | A549 | 0.109 | G0/G1 cell cycle arrest, Apoptosis induction | nih.gov |
| 16h | MDA-MB-231 | 0.176 | - | nih.gov |
| 16h | MCF-7 | 0.245 | - | nih.gov |
| SPP10 (a spiro-pyrrolopyridazine) | MCF-7 | 2.31 | Apoptosis induction, Bcl-2 inhibition, Bax induction |
Effects on Cellular Migration and Invasion Pathways
Abnormal activation of signaling pathways, such as the one mediated by FGFR, is involved in processes like cell migration and angiogenesis. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to inhibit these processes. Specifically, compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org Another derivative, compound 16h , also potently suppressed the migration of A549 lung cancer cells. nih.gov This suggests that these compounds can interfere with the signaling cascades that regulate the cytoskeletal rearrangements and cell-matrix interactions necessary for cell motility and invasion.
Ligand-Receptor Binding Kinetics and Thermodynamics
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective "hinge-binder" for the ATP-binding pocket of numerous protein kinases. nih.gov Molecular docking and modeling studies have provided significant insights into the binding thermodynamics and kinetics of these derivatives, complementing the experimental inhibitory activity data.
For instance, docking studies of compound 4h with FGFR1 revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with the backbone carbonyl of residue E562 and the NH group of A564 in the hinge region of the kinase. nih.gov Further interactions, such as π-π stacking between the phenyl substituent of the ligand and residue F489, and hydrogen bonds with D641, contribute to the high binding affinity and potent inhibition. nih.gov
Similarly, derivatives targeting Janus Kinase 3 (JAK3) have been studied using docking calculations, which confirmed the binding mode and substituent effects on inhibitory activity. researchgate.net Computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) have been used to calculate the interaction binding energy between related pyrrolo-pyridinone ligands and their target proteins, providing a quantitative measure of binding thermodynamics. mdpi.com These computational approaches are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound Derivative | Protein Target | Inhibitory Activity (IC₅₀) | Key Binding Interactions | Reference |
|---|---|---|---|---|
| 4h | FGFR1 | 7 nM | H-bonds with hinge residues (E562, A564); π-π stacking with F489 | nih.gov |
| 4h | FGFR2 | 9 nM | - | nih.gov |
| 4h | FGFR3 | 25 nM | - | nih.gov |
| 16h | MELK | 32 nM | - | nih.gov |
| 22 | CDK8 | 48.6 nM | Type II inhibitor mechanism | acs.org |
| 14c | JAK3 | 5.1 nM | Predicted binding to ATP pocket | researchgate.net |
Structure Activity Relationship Sar and Design Principles for Substituted Pyrrolo 2,3 B Pyridine Analogs
Positional and Substituent Effects on Biological Activity
The C-5 position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical site for modification that can significantly impact biological activity. The introduction of a methoxy (B1213986) (-OCH3) group at this position, as seen in the subject compound, introduces a moderately activating, ortho-para directing group that can influence the electron density of the pyridine (B92270) ring. Its presence can also offer a potential hydrogen bond acceptor site for interaction with target proteins.
In the development of fibroblast growth factor receptor (FGFR) inhibitors, strategic modifications at the C-5 position have proven effective. nih.gov For instance, introducing a group capable of forming a hydrogen bond with the glycine (B1666218) residue G485 in the receptor's active site was a key design strategy. nih.gov While a methoxy group can act as a hydrogen bond acceptor, other substituents have also been explored. Studies on human neutrophil elastase (HNE) inhibitors showed that introducing certain bulky or lipophilic substituents at position 5 was generally well-tolerated, suggesting this position interacts with a large pocket of the enzyme's active site. nih.gov The nature of the substituent at C-5—whether it is an electron-donating group like methoxy or an electron-withdrawing group—can be a key determinant of activity. juniperpublishers.comnih.gov
Table 1: Effect of C-5 Substituents on Biological Activity of Pyrrolo[2,3-b]pyridine Analogs
| Compound Series | Target | C-5 Substituent | Observed Activity | Reference |
| FGFR Inhibitors | FGFR1 | Trifluoromethyl (-CF3) | Increased activity nearly 20-fold compared to the unsubstituted analog. | nih.gov |
| HNE Inhibitors | Human Neutrophil Elastase | Various (e.g., 3-Methoxyphenyl) | Modifications were tolerated, retaining inhibitory activity (IC50 = 15–51 nM). | nih.gov |
| Anticancer Agents | Cancer Cell Lines | Methoxy (-OCH3) | Exhibited different activity profiles compared to analogs with fluorine or methyl groups. | nih.gov |
Significance of the Nitro Group at C-3 and its Transformation (e.g., Reduction to Amino)
The nitro (-NO2) group at the C-3 position of the pyrrole (B145914) ring is a strong electron-withdrawing group that significantly modulates the electronic character of the scaffold. This electronic pull can be critical for establishing specific interactions with a biological target. In various heterocyclic compounds, a nitro group is essential for antimicrobial activity, often through its reduction within the target cell to form reactive intermediates that damage cellular macromolecules. brieflands.com
The transformation of the C-3 nitro group is a common and impactful strategy in medicinal chemistry. Reduction of the nitro group to an amino (-NH2) group fundamentally alters its properties:
Electronic Effect : It converts a potent electron-withdrawing group into an electron-donating group.
Hydrogen Bonding : It changes the group from a hydrogen bond acceptor (-NO2) to a hydrogen bond donor (-NH2).
Steric Profile : The spatial arrangement and size of the substituent are altered.
This transformation can lead to a completely different binding mode or affinity for the target. For example, the resulting amino group could form a crucial hydrogen bond with a key residue in an enzyme's active site that was not possible for the parent nitro compound, potentially enhancing potency or altering the selectivity profile.
In a related indole-based scaffold, it was observed that large substituents at the N-1 position could be detrimental to activity by preventing the ligand from adopting the low-energy conformation required for binding, thus incurring a significant entropic penalty. acs.org This highlights the need for careful consideration of the size and nature of the group introduced at N-1. Modifications at this site can range from small alkyl groups to larger aryl or sulfonyl moieties, each imparting distinct physicochemical properties that can be optimized to improve drug-like characteristics.
The decoration of the core pyrrolo[2,3-b]pyridine scaffold with peripheral aryl, heteroaryl, and alkyl groups is a cornerstone of its versatility as a pharmacophore. mdpi.comnih.gov These moieties often occupy distinct hydrophobic pockets or form specific interactions, such as pi-stacking or hydrogen bonds, within the target's binding site, thereby enhancing binding affinity and selectivity. mdpi.comnih.gov
For example, in a series of pyrrolo[2,3-b]pyridine-based anticancer agents, the type of phenyl ring substitution was critical for activity. A fluorine-substituted phenyl ring conferred potent activity against several cancer cell lines, whereas analogs with electron-donating methoxy or methyl groups showed different activity profiles. nih.gov Similarly, in the design of kinase inhibitors, peripheral pyridine moieties have been incorporated to mimic the interactions of approved drugs, leading to potent compounds. mdpi.com The strategic placement of these groups is essential for achieving the desired biological effect. juniperpublishers.com
Table 2: Influence of Peripheral Moieties on Kinase Inhibitory Activity
| Compound Series | Target | Peripheral Moiety | Resulting Potency (IC50) | Reference |
| V600EB-RAF Inhibitors | V600E B-RAF | Varied sulfonamide & urea (B33335) derivatives | 0.080 µM - 0.085 µM | nih.gov |
| FMS Kinase Inhibitors | FMS Kinase | 3,5-bis(trifluoromethyl)phenyl | 60 nM | nih.gov |
| FMS Kinase Inhibitors | FMS Kinase | 4-morpholino-3-(trifluoromethyl)phenyl | 30 nM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational method used extensively in drug design to build statistical models that correlate the chemical structures of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have been successfully applied. In a study of analogs designed as TNIK inhibitors for colorectal cancer, CoMFA and CoMSIA models were developed that showed high reliability and predictive power. These models generate 3D contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to influence biological activity. For example, these maps can indicate:
Steric Fields : Green contours show where bulky groups may enhance activity, while yellow contours indicate regions where bulk is detrimental.
Electrostatic Fields : Blue contours highlight areas where positive charges are favorable, whereas red contours show where negative charges are preferred.
By analyzing these maps, medicinal chemists can rationally design new analogs with modifications predicted to improve potency.
Conformational Analysis and Molecular Rigidity/Flexibility in Ligand-Target Binding
The three-dimensional conformation of a molecule and its inherent flexibility are critical determinants of its binding affinity to a biological target. The fused bicyclic structure of the 1H-pyrrolo[2,3-b]pyridine core provides a conformationally rigid scaffold. This rigidity is often advantageous in drug design because it reduces the entropic penalty paid upon binding to a target, potentially leading to higher affinity. acs.org
While the core is rigid, the peripheral substituents attached to it can possess significant conformational flexibility. The interplay between the rigid core and flexible side chains allows the molecule to adapt its conformation to fit optimally within the binding site. Molecular docking simulations are a powerful tool used to explore these binding conformations and predict ligand-protein interactions. mdpi.combohrium.com Docking studies on pyrrolo[2,3-b]pyridine analogs have revealed how these molecules orient themselves in the active sites of kinases and other enzymes. mdpi.comresearchgate.net These models can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex, providing a structural basis for the observed SAR and guiding further optimization. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosterism involves the substitution of atoms or molecular fragments with others that possess similar physical or chemical properties, with the goal of retaining or enhancing the desired biological activity while improving other characteristics. mdpi.com Scaffold hopping, a more dramatic approach, aims to replace the central core of a molecule with a structurally different scaffold, while preserving the original orientation of key binding groups and, consequently, its biological function. mdpi.com These techniques are instrumental in overcoming challenges such as poor solubility, metabolic instability, or off-target effects, and for the generation of novel intellectual property.
Bioisosteric Replacement in Practice
A compelling example of bioisosteric replacement involves the development of a novel multi-tyrosine kinase inhibitor. mdpi.com Researchers strategically replaced the 5-fluoroindolin-2-one moiety in the established drug Sunitinib with a pyridine-containing 5-hydroxy-4,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . This modification resulted in a hybrid compound with a comparable anti-cancer activity but a significantly improved safety window, demonstrating less toxicity to normal cell lines. The use of the pyridine-containing bioisostere was advantageous due to its ability to form hydrogen bonds and its enhanced water solubility. mdpi.com
| Original Compound | Bioisosteric Moiety | Resulting Compound | Key Improvement |
| Sunitinib | 5-Fluoroindolin-2-one | Hybrid Compound 1 | 5-hydroxy-4,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
Scaffold Hopping to and from the Pyrrolo[2,3-b]pyridine Core
Scaffold hopping has proven to be a highly effective strategy for discovering novel inhibitors with improved properties. In one study, a scaffold-hopping experiment led to the identification of a potent and selective series of Phosphodiesterase 4B (PDE4B) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core. nih.gov Starting from a different heterocyclic system, researchers explored various scaffolds and found that transitioning to the pyrrolo[2,3-b]pyridine ring system significantly increased potency. nih.gov
The data below illustrates the superior activity of the pyrrolo[2,3-b]pyridine scaffold compared to other related heterocyclic cores in PDE4B inhibition.
| Scaffold | Compound Example | PDE4B IC50 (μM) |
|---|---|---|
| Indole (B1671886) | Compound 5 | Inactive |
| 1H-Benzo[d]imidazole | Compound 4 | ~2.4 |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 7 | 0.48 |
Data sourced from a scaffold-hopping experiment to identify PDE4B inhibitors. nih.gov
In another notable example, a scaffold hopping approach was used to design new Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.comresearchgate.net Researchers merged structural features from the approved drug Pexidartinib, which contains a pyrrolopyridine core, with a pyrrolo[2,3-d]pyrimidine nucleus. This strategy, guided by molecular docking studies, aimed to replace the core structure while retaining the binding affinity. The resulting hybrid molecules were synthesized and evaluated, leading to the discovery of highly potent CSF1R inhibitors. mdpi.comresearchgate.net One of the most effective compounds from this series was N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (compound 12b), which demonstrated low-nanomolar enzymatic activity and favorable drug-like properties. mdpi.comresearchgate.net This successful hop from a pyrrolopyridine-like structure to a pyrrolopyrimidine demonstrates the power of this strategy to generate novel and effective kinase inhibitors. mdpi.com
These examples underscore the critical role of bioisosteric replacement and scaffold hopping in modern drug design. By thoughtfully modifying or completely replacing the central pyrrolo[2,3-b]pyridine scaffold, medicinal chemists can systematically address liabilities and discover new generations of therapeutic agents with enhanced efficacy and better safety profiles.
Computational Chemistry and Theoretical Investigations of 5 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), would be used to elucidate the electronic structure of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. Such studies would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
These parameters are crucial for predicting the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential map would highlight regions of positive and negative charge, which are critical for understanding intermolecular interactions, including hydrogen bonding and polar interactions with biological macromolecules. While general principles of these calculations are well-established, specific data from such calculations for this compound is not currently available in published literature.
Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant biological target. The pyrrolo[2,3-b]pyridine scaffold is known to interact with a variety of protein kinases. researchgate.netnih.gov A typical docking study would yield a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. plos.orgnih.gov An MD simulation would track the movements of the ligand and the protein atoms, providing insights into the flexibility of the complex and the durability of the predicted interactions. This can help to refine the binding pose and provide a more accurate assessment of the binding affinity. While numerous studies have performed molecular docking and MD simulations on other pyrrolo[2,3-b]pyridine derivatives, specific simulations for this compound have not been reported. researchgate.netmdpi.com
Homology Modeling and De Novo Protein Structure Prediction for Novel Targets
In cases where the three-dimensional structure of a potential protein target for this compound has not been experimentally determined, computational modeling can be used to generate a structural model. Homology modeling would be the method of choice if there is a known protein structure with a similar amino acid sequence (a template). The process involves aligning the sequence of the target protein with the template and building a 3D model of the target based on the template's structure.
If no suitable template is available, de novo protein structure prediction methods could be used. These methods predict the protein's structure from its amino acid sequence alone, often by using principles of protein folding and statistical information from known protein structures. Once a model of the target protein is generated, it can be used for molecular docking and other in silico studies with this compound. There is currently no publicly available research detailing the use of these modeling techniques to identify novel targets for this specific compound.
In Silico Screening and Virtual Library Design for Pyrrolo[2,3-b]pyridine Scaffolds
In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the pyrrolo[2,3-b]pyridine scaffold, this would involve creating a virtual library of derivatives with various substitutions at different positions. This library could then be screened against the active site of a target protein using molecular docking or other methods.
This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental testing. nih.govresearchgate.net Virtual library design for the this compound scaffold would involve systematically exploring different chemical groups at various positions on the core structure to optimize its binding affinity and other properties for a specific target. At present, there are no published studies that describe the design of a virtual library based specifically on the this compound scaffold.
Analysis of Tautomeric Equilibria and Solvation Effects
Tautomers are isomers of a compound that readily interconvert, and the position of the tautomeric equilibrium can significantly impact a molecule's chemical and biological properties. For this compound, computational methods could be used to predict the relative stabilities of its possible tautomers. This would involve calculating the free energy of each tautomer, often including the effects of the surrounding solvent.
Solvation effects, which describe how the solvent influences the properties of the solute, are crucial for accurately modeling molecular behavior in a biological environment. Computational methods can be used to model these effects, either implicitly by treating the solvent as a continuum or explicitly by including individual solvent molecules in the calculation. An analysis of tautomeric equilibria and solvation effects would provide a more complete picture of the behavior of this compound in solution, but such specific studies have not been reported.
Free Energy Perturbation and Binding Affinity Predictions
Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands to a common protein target. researcher.lifenih.govdrugdesigndata.org This method involves a series of molecular dynamics simulations to "mutate" one ligand into the other in both the bound and unbound states. The difference in the free energy of these two processes corresponds to the relative binding affinity.
FEP calculations are computationally intensive but can provide highly accurate predictions of binding affinity, making them a valuable tool in lead optimization. abo.finih.gov While FEP has been applied to various systems, there are no published FEP studies specifically involving this compound to predict its binding affinity to any biological target.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine. Both ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each atom within the molecule.
In a hypothetical ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons on the pyrrolo[2,3-b]pyridine core and the methoxy (B1213986) group. For instance, the protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the aromatic region, with their exact positions influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy protons would be expected to appear as a singlet in the upfield region.
Similarly, a ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the structure, including the carbons of the fused heterocyclic rings and the methoxy group. The chemical shifts would provide insights into the electronic environment of each carbon atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | --- | --- | --- |
| H-4 | --- | --- | --- |
| H-6 | --- | --- | --- |
| NH (H-1) | --- | --- | --- |
| OCH₃ | --- | --- | --- |
Note: Actual experimental data is not available in the public domain and must be determined through laboratory analysis.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | --- |
| C-3 | --- |
| C-3a | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| C-7a | --- |
| OCH₃ | --- |
Note: Actual experimental data is not available in the public domain and must be determined through laboratory analysis.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₇N₃O₃).
Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information, as characteristic fragments would be produced upon ionization.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | --- |
| [M+H]⁺ | --- |
| Key Fragments | --- |
Note: Actual experimental data is not available in the public domain and must be determined through laboratory analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings and the methoxy group, and strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂). The C-O stretch of the methoxy group and various C=C and C=N stretching vibrations of the heterocyclic core would also be present in the fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and non-polar bonds within the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | --- |
| C-H (Aromatic) Stretch | --- |
| C-H (Aliphatic) Stretch | --- |
| NO₂ Asymmetric Stretch | --- |
| NO₂ Symmetric Stretch | --- |
| C=C / C=N Stretch | --- |
| C-O Stretch | --- |
Note: Actual experimental data is not available in the public domain and must be determined through laboratory analysis.
UV-Vis Spectroscopy for Electronic Transitions and Interaction Monitoring
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The spectrum of this compound is expected to exhibit absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated pyrrolo[2,3-b]pyridine system. The presence of the nitro and methoxy groups will influence the position and intensity of these absorption bands. This technique is also useful for monitoring interactions of the compound with other molecules.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π→π* | --- |
| n→π* | --- |
Note: Actual experimental data is not available in the public domain and must be determined through laboratory analysis.
Chromatographic Methods (HPLC, UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for quantitative analysis. These techniques separate the compound from any impurities or byproducts.
A suitable reversed-phase HPLC or UPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. The retention time of the compound under specific chromatographic conditions is a key identifier. The peak area from the chromatogram is proportional to the concentration, allowing for accurate quantification. A patent document mentions the use of mass-directed automated purification systems for related compounds, which utilize HPLC for separation.
Table 6: General Parameters for HPLC/UPLC Analysis of this compound
| Parameter | Description |
|---|---|
| Column | e.g., C18, 5 µm |
| Mobile Phase | e.g., Acetonitrile/Water gradient |
| Flow Rate | --- |
| Detection | UV (specific wavelength) |
| Retention Time | --- |
Note: Specific method parameters and retention times must be determined experimentally.
Future Research Directions and Emerging Paradigms
Development of Next-Generation Synthetic Strategies for Diversification
The functionalization of the pyrrolo[2,3-b]pyridine scaffold is pivotal for creating diverse chemical libraries for drug discovery. Future synthetic strategies will likely move beyond traditional cross-coupling methods to embrace more efficient and versatile technologies.
Late-Stage Functionalization: Techniques such as C-H activation will be instrumental. Rhodium-catalyzed C-H activation, for example, allows for the direct introduction of functional groups onto the azaindole core without the need for pre-functionalized starting materials. nih.gov This approach could enable the diversification of the 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine skeleton at various positions, creating novel analogues with potentially enhanced biological activity.
Photoredox and Gold Catalysis: The use of visible-light photoredox catalysis offers a mild and powerful method for generating radical intermediates, enabling novel bond formations that are often challenging with traditional methods. nih.govresearchgate.net This can be applied to introduce complex alkyl or aryl groups to the pyrrolo[2,3-b]pyridine ring system. nih.gov
Flow Chemistry: Continuous flow synthesis presents significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous intermediates or precise temperature control. sci-hub.sersc.org Implementing flow chemistry for the synthesis of this compound derivatives would allow for rapid library generation and easier scale-up for further studies. uc.ptmdpi.com
| Synthetic Strategy | Potential Advantages for Diversification | Key Features |
| C-H Activation | Direct functionalization of the core structure, reducing synthetic steps. | Utilizes transition metal catalysts (e.g., Rhodium) to activate otherwise inert C-H bonds. |
| Photoredox Catalysis | Access to novel chemical space through radical-mediated reactions under mild conditions. | Uses light to initiate chemical transformations via single-electron transfer. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and rapid optimization of reaction conditions. | Reactions are performed in a continuously flowing stream rather than in a batch. sci-hub.sersc.org |
Exploration of Novel Biological Targets and Therapeutic Modalities
The pyrrolo[2,3-b]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for targeting protein kinases. nih.govlabiotech.eu Future research will likely expand beyond established targets to address unmet medical needs and overcome drug resistance.
Novel Kinase Targets: While many pyrrolo[2,3-b]pyridine derivatives target well-known kinases like EGFR or BRAF, a significant portion of the human kinome remains underexplored. nih.gov Future work could focus on designing derivatives of this compound to inhibit emerging cancer targets such as maternal embryonic leucine (B10760876) zipper kinase (MELK) or glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in Alzheimer's disease. nih.govnih.gov
Beyond Kinase Inhibition: The therapeutic potential of this scaffold is not limited to oncology. Derivatives could be explored as inhibitors of other enzyme families or as modulators of protein-protein interactions. There is also growing interest in their potential application against inflammatory, cardiovascular, and neurodegenerative diseases. labiotech.eu
Emerging Therapeutic Modalities: The field is moving beyond simple enzyme inhibition. New modalities include:
PROTACs (Proteolysis-Targeting Chimeras): Designing a derivative of this compound that can be incorporated into a PROTAC would allow for the targeted degradation of a pathogenic protein rather than just its inhibition.
Allosteric Modulators: Targeting allosteric sites on proteins can offer higher selectivity and a lower potential for resistance compared to traditional active-site inhibitors.
Covalent Inhibitors: While often associated with toxicity, highly specific covalent inhibitors can provide enhanced potency and duration of action.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comijirt.org
Predictive Modeling: Machine learning algorithms can predict various properties of a molecule, including its bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). hilarispublisher.com This allows for the in silico screening of large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and testing. nih.gov
Synthesis Planning: AI tools are also being developed to assist in planning the synthesis of complex molecules, which could accelerate the production of novel derivatives. nih.gov
Advanced Biophysical Techniques for Mechanistic Elucidation of Molecular Interactions
A deep understanding of how a drug molecule interacts with its target is crucial for rational drug design. Advanced biophysical techniques provide this insight at a molecular level.
Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics and thermodynamics of binding interactions in real-time. nih.govacs.orgtandfonline.com It is particularly valuable in fragment-based drug discovery for identifying and validating weak-binding fragments that can be optimized into potent leads. nih.govpharmafeatures.com SPR could be used to measure the binding affinity and kinetics of this compound derivatives to their biological targets. nih.govtandfonline.com
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the high-resolution structure determination of protein-ligand complexes that were previously difficult to crystallize. nih.govthermofisher.combiorxiv.org This technique could provide detailed atomic-level information on how derivatives of this compound bind to their target proteins, guiding further optimization. portlandpress.comnih.gov
| Technique | Information Provided | Application in Drug Discovery |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (ka/kd). tandfonline.com | Hit validation, fragment screening, kinetic optimization. nih.govnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes. nih.gov | Structure-based drug design, understanding resistance mechanisms. thermofisher.combiorxiv.org |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy). | Lead characterization, understanding the driving forces of binding. |
Interdisciplinary Approaches in Chemical Biology and Material Science
The unique properties of the pyrrolo[2,3-b]pyridine scaffold also open up possibilities beyond pharmaceuticals.
Chemical Biology: Derivatives of this compound could be developed as chemical probes. By attaching a fluorescent tag or a reactive group, these molecules can be used to study the localization and function of their target proteins within living cells, providing valuable insights into disease biology.
Material Science: Nitrogen-containing heterocyclic compounds are of interest in the field of organic electronics. The photophysical properties of pyrrolo[2,3-b]pyridine derivatives could be tuned through chemical modification, making them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, or as organic semiconductors.
Sustainable and Green Chemistry Approaches in Pyrrolo[2,3-b]pyridine Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. nih.govresearchgate.net
Greener Solvents and Catalysts: Future synthetic routes for this compound and its derivatives will likely focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes the use of water or bio-based solvents and the development of reusable catalysts. nih.govrsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. rsc.org Exploring biocatalytic routes, for example, using engineered enzymes for the synthesis of pyridine (B92270) nucleotides, could provide a sustainable pathway to key intermediates or the final compound itself. nih.govelsevierpure.com
Energy Efficiency: Methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Q & A
Q. Critical Conditions :
- Maintain anhydrous conditions for Pd-catalyzed reactions.
- Optimize stoichiometry (e.g., 1.2 eq boronic acid to substrate) to minimize side products.
- Use silica gel chromatography (DCM/EtOAc gradients) for purification, achieving yields of 74–94% .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Basic Research Question
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 8.7–8.9 ppm for nitro groups, δ 3.8–4.0 ppm for methoxy) and carbon shifts (e.g., nitro-bearing carbons at δ 143–148 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error from theoretical values .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, though single-crystal growth may require slow evaporation from DMSO/EtOH mixtures .
Methodological Tip : Compare spectral data with structurally analogous compounds (e.g., 5-aryl-3-nitro derivatives) to confirm substituent positions .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Basic Research Question
- Flash Chromatography : Use silica gel with DCM/EtOAc (90:10 to 80:20) to separate nitro/methoxy-substituted products from unreacted starting materials .
- Recrystallization : Ethanol/water systems (1:3) yield high-purity solids, particularly for nitro-containing derivatives .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar impurities in biologically active derivatives .
What strategies are employed to analyze contradictory spectral data encountered during the characterization of pyrrolo[2,3-b]pyridine derivatives?
Advanced Research Question
- Variable Temperature NMR : Resolve overlapping signals caused by tautomerism (e.g., NH protons in DMSO-d₆ at δ 13.3–13.5 ppm) .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm nitration positions in ambiguous cases.
- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., bromo or iodinated precursors) to trace substituent effects .
Case Study : Discrepancies in ¹H NMR coupling constants (J = 3.1–3.3 Hz for HetH protons) may arise from steric hindrance or solvent polarity; replicate measurements in CDCl₃ vs. DMSO-d₆ are advised .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Advanced Research Question
- Variation of Substituents : Synthesize analogs with modified nitro (e.g., cyano, trifluoromethyl) or methoxy groups (e.g., ethoxy, benzyloxy) to assess electronic effects .
- Bioassay Integration : Test kinase inhibition (e.g., JAK2 or EGFR) using cell-free assays (IC₅₀ determination) and cellular models (e.g., proliferation assays) .
- Computational Docking : Model interactions with target proteins (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock to prioritize synthetic targets .
Key Finding : Methoxy groups enhance solubility, while nitro substituents improve binding affinity in kinase targets .
What methodologies are recommended for optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) in the functionalization of pyrrolo[2,3-b]pyridine cores?
Advanced Research Question
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ for efficiency; Pd(PPh₃)₄ typically gives >85% yield in Suzuki reactions .
- Solvent Optimization : Use dioxane/H₂O mixtures for better solubility of boronic acids vs. toluene/EtOH for electron-deficient substrates .
- Microwave Assistance : Reduce reaction times (30 min vs. 12 h) while maintaining yields >90% in Buchwald-Hartwig aminations .
Troubleshooting : Low yields may result from boronic acid decomposition; use freshly prepared reagents and degas solvents .
How should researchers approach the computational modeling of this compound to predict its reactivity or interaction with biological targets?
Advanced Research Question
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as electrophile) using Gaussian09 at B3LYP/6-31G(d) level .
- MD Simulations : Simulate binding dynamics with proteins (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., nitro with Lys274 in JAK2) .
- QSAR Models : Corporate Hammett σ values for nitro/methoxy groups to predict logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
